molecular formula C5H4Br2N2 B1433703 4,6-Dibromo-2-methylpyrimidine CAS No. 1598222-27-5

4,6-Dibromo-2-methylpyrimidine

Cat. No.: B1433703
CAS No.: 1598222-27-5
M. Wt: 251.91 g/mol
InChI Key: LOEAKCMWVIKQLN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4,6-Dibromo-2-methylpyrimidine is a heterocyclic organic compound with the molecular formula C5H4Br2N2. It is a derivative of pyrimidine, characterized by the presence of two bromine atoms at the 4 and 6 positions and a methyl group at the 2 position. This compound is of significant interest in various fields of chemistry due to its unique structural properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4,6-Dibromo-2-methylpyrimidine typically involves the bromination of 2-methylpyrimidine. One common method includes the use of bromine in the presence of a suitable solvent such as acetic acid or chloroform. The reaction is carried out under controlled conditions to ensure selective bromination at the 4 and 6 positions.

Industrial Production Methods: In an industrial setting, the production of this compound may involve a continuous flow process where 2-methylpyrimidine is reacted with bromine in a solvent system. The reaction conditions, such as temperature and bromine concentration, are optimized to maximize yield and purity. The product is then purified through crystallization or distillation.

Chemical Reactions Analysis

Types of Reactions: 4,6-Dibromo-2-methylpyrimidine undergoes various chemical reactions, including:

    Substitution Reactions: It can participate in nucleophilic substitution reactions where the bromine atoms are replaced by other nucleophiles such as amines or thiols.

    Coupling Reactions: It is commonly used in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds with aryl or vinyl boronic acids.

Common Reagents and Conditions:

    Nucleophilic Substitution: Typical reagents include amines or thiols, and the reactions are often carried out in polar solvents like dimethyl sulfoxide or acetonitrile.

    Suzuki-Miyaura Coupling: This reaction requires a palladium catalyst, a base such as potassium carbonate, and a boronic acid derivative. The reaction is usually performed in a solvent like toluene or ethanol under reflux conditions.

Major Products:

    Substitution Products: Depending on the nucleophile used, products can include 4,6-diamino-2-methylpyrimidine or 4,6-dithio-2-methylpyrimidine.

    Coupling Products: The products are typically biaryl or diaryl compounds, which are valuable intermediates in organic synthesis.

Scientific Research Applications

4,6-Dibromo-2-methylpyrimidine has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds and as an intermediate in the preparation of pharmaceuticals and agrochemicals.

    Biology: It serves as a precursor in the synthesis of biologically active molecules, including potential anticancer and antiviral agents.

    Medicine: Research has explored its use in the development of new drugs, particularly those targeting specific enzymes or receptors.

    Industry: It is utilized in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 4,6-Dibromo-2-methylpyrimidine depends on its specific application. In biological systems, it may act by inhibiting enzymes or interacting with nucleic acids. For example, derivatives of this compound have been studied for their ability to inhibit kinases, which are enzymes involved in cell signaling pathways. The bromine atoms and the pyrimidine ring structure play crucial roles in binding to the active sites of target molecules.

Comparison with Similar Compounds

    4,6-Dichloro-2-methylpyrimidine: Similar in structure but with chlorine atoms instead of bromine. It exhibits different reactivity and is used in different synthetic applications.

    2,4,6-Tribromopyrimidine: Contains an additional bromine atom, leading to different chemical properties and uses.

    4,6-Dibromo-2-aminopyrimidine: Similar structure with an amino group at the 2 position, used in the synthesis of pharmaceuticals.

Uniqueness: 4,6-Dibromo-2-methylpyrimidine is unique due to its specific substitution pattern, which imparts distinct reactivity and makes it a valuable intermediate in organic synthesis

Biological Activity

Overview

4,6-Dibromo-2-methylpyrimidine is a heterocyclic organic compound with the molecular formula C5_5H4_4Br2_2N2_2. It features two bromine atoms located at the 4 and 6 positions and a methyl group at the 2 position. This compound has garnered attention in various scientific fields, particularly due to its potential biological activities, including antimicrobial, anticancer, and antiviral properties.

The biological activity of this compound is primarily attributed to its ability to interact with biological targets such as enzymes and nucleic acids. The bromine atoms enhance its reactivity, allowing it to participate in various biochemical interactions. Specific mechanisms include:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, potentially impacting cell signaling and proliferation.
  • Nucleic Acid Interaction : It may bind to nucleic acids, affecting transcription and replication processes.

Antimicrobial Activity

Research indicates that this compound exhibits notable antimicrobial properties. It has been studied for its effectiveness against various bacterial strains, including:

Microorganism Activity
Escherichia coliEffective
Staphylococcus aureusEffective
Aspergillus flavusModerate
Aspergillus nigerModerate

The presence of bromine enhances the compound's ability to disrupt microbial cell functions, leading to bacteriostatic or bactericidal effects .

Anticancer Potential

The anticancer activity of this compound has been investigated in various studies. For instance, derivatives of this compound have shown significant cytotoxic effects against cancer cell lines such as A549 (lung cancer) and Caco-2 (colorectal cancer). The following table summarizes key findings:

Cell Line IC50_{50} (µM) Comparison to Doxorubicin
A54940.54Higher toxicity observed
Caco-229.77Comparable efficacy

These results suggest that modifications to the pyrimidine core can enhance anticancer activity by altering binding affinities and mechanisms of action .

Antiviral Activity

Emerging studies have also highlighted the antiviral potential of this compound. It has shown effectiveness against viruses such as Zika virus (ZIKV) and Dengue virus (DENV-2), with effective concentrations reported as follows:

Virus EC50_{50} (µM) Toxicity Level
ZIKV2.4Low
DENV-21.4Moderate

These findings indicate that the compound may serve as a lead in developing antiviral agents targeting these viruses .

Case Studies

Several case studies have been conducted to evaluate the biological activity of this compound:

  • Antimicrobial Efficacy Study : A study evaluated the compound's effect on E. coli and S. aureus cultures, demonstrating a significant reduction in bacterial growth compared to controls.
  • Cytotoxicity Assay : In vitro assays on cancer cell lines showed that modifications to the brominated pyrimidine structure could enhance cytotoxicity, suggesting a structure-activity relationship that warrants further exploration.
  • Antiviral Screening : Preliminary screenings against viral pathogens indicated potential for therapeutic applications in virology.

Properties

IUPAC Name

4,6-dibromo-2-methylpyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H4Br2N2/c1-3-8-4(6)2-5(7)9-3/h2H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LOEAKCMWVIKQLN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CC(=N1)Br)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H4Br2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

251.91 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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